molecular formula C15H15NO B3060676 3-Methyl-4-acetylaminobiphenyl CAS No. 63040-30-2

3-Methyl-4-acetylaminobiphenyl

Cat. No.: B3060676
CAS No.: 63040-30-2
M. Wt: 225.28 g/mol
InChI Key: NWUDJMJMSSYCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-acetylaminobiphenyl: is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.28 g/mol It is a derivative of biphenyl, featuring a methyl group at the third position and an acetylamino group at the fourth position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-acetylaminobiphenyl typically involves the acetylation of 3-methyl-4-aminobiphenyl. The reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually performed under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methyl-4-acetylaminobiphenyl can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl and acetylamino groups can direct incoming electrophiles to specific positions on the biphenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents, under controlled temperature and solvent conditions.

Major Products:

    Oxidation: Quinones, oxidized biphenyl derivatives.

    Reduction: Amines, reduced biphenyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.

Scientific Research Applications

Chemistry: 3-Methyl-4-acetylaminobiphenyl is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized biphenyl derivatives.

Biology and Medicine: The compound has potential applications in biological and medicinal research. It can be used as a probe to study enzyme interactions, metabolic pathways, and the effects of structural modifications on biological activity.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-acetylaminobiphenyl involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the biphenyl core can participate in π-π interactions with aromatic residues in proteins or nucleic acids, affecting their activity.

Comparison with Similar Compounds

    4-Acetylaminobiphenyl: Lacks the methyl group at the third position, which can influence its reactivity and biological activity.

    3-Fluoro-4-acetylaminobiphenyl: Contains a fluorine atom instead of a methyl group, leading to different electronic and steric effects.

    3-Methyl-4-aminobiphenyl:

Uniqueness: 3-Methyl-4-acetylaminobiphenyl is unique due to the presence of both the methyl and acetylamino groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity patterns that are not observed in similar compounds.

Properties

IUPAC Name

N-(2-methyl-4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11-10-14(13-6-4-3-5-7-13)8-9-15(11)16-12(2)17/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUDJMJMSSYCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212339
Record name o-Acetotoluidide, 4'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63040-30-2
Record name o-Acetotoluidide, 4'-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063040302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Acetotoluidide, 4'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-acetylaminobiphenyl
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-acetylaminobiphenyl
Reactant of Route 3
Reactant of Route 3
3-Methyl-4-acetylaminobiphenyl
Reactant of Route 4
Reactant of Route 4
3-Methyl-4-acetylaminobiphenyl
Reactant of Route 5
Reactant of Route 5
3-Methyl-4-acetylaminobiphenyl
Reactant of Route 6
Reactant of Route 6
3-Methyl-4-acetylaminobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.